
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl-protected sulfonamide, a butylamino group, and a phenoxybenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid typically involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
化学反応の分析
Types of Reactions
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenoxy ring .
科学的研究の応用
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, binding to receptor sites, and altering cellular signaling pathways .
類似化合物との比較
Similar Compounds
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-4-phenoxybenzoic Acid: Lacks the butylamino group, which may affect its reactivity and biological activity.
5-(Butylamino)-4-phenoxybenzoic Acid: Does not have the sulfonamide group, potentially altering its chemical properties and applications.
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-amino-4-phenoxybenzoic Acid: Similar structure but with an amino group instead of a butylamino group, which can influence its reactivity and interactions.
Uniqueness
The uniqueness of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C22H28N2O7S |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
3-(butylamino)-5-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]-4-phenoxybenzoic acid |
InChI |
InChI=1S/C22H28N2O7S/c1-5-6-12-23-17-13-15(20(25)26)14-18(19(17)30-16-10-8-7-9-11-16)32(28,29)24-21(27)31-22(2,3)4/h7-11,13-14,23H,5-6,12H2,1-4H3,(H,24,27)(H,25,26) |
InChIキー |
IWJBJEUPKMZXQO-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)NC(=O)OC(C)(C)C)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


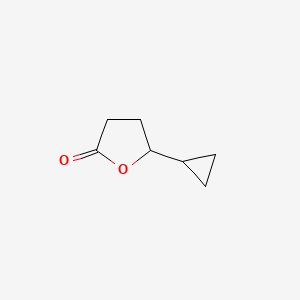


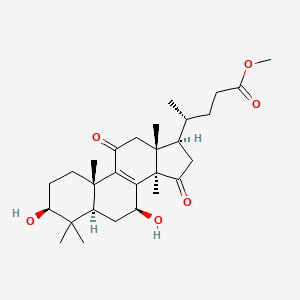
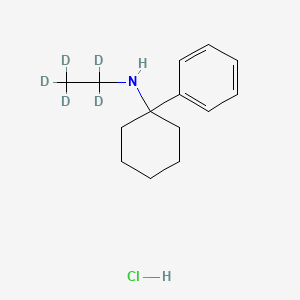
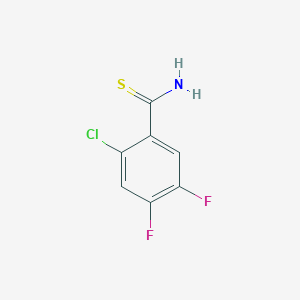

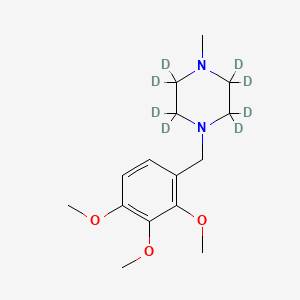
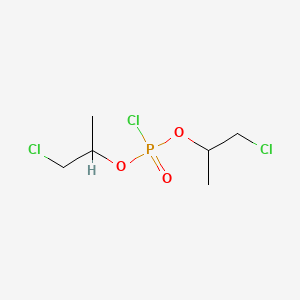
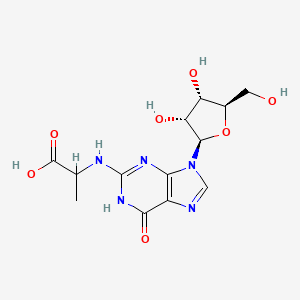
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
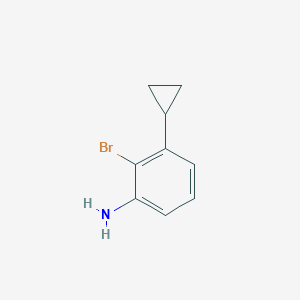

![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)
